![molecular formula C21H10F5NO3 B4762623 7-[(pentafluorobenzyl)oxy]-3-(2-pyridinyl)-2H-chromen-2-one](/img/structure/B4762623.png)
7-[(pentafluorobenzyl)oxy]-3-(2-pyridinyl)-2H-chromen-2-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of chromene derivatives can involve various strategies, including carbene complex reactions, three-component condensation, and reactions involving o-quinone methides. For example, chromene chromium carbene complexes have been utilized in syntheses involving benzannulation reactions with alkynes to produce naphthopyran and naphthopyrandione units, indicating a potential pathway for the synthesis of related chromene derivatives (Rawat, Prutyanov, & Wulff, 2006). Three-component condensation methods also provide a route for the synthesis of chromene derivatives, suggesting the adaptability of these synthetic routes to produce the compound (Ghorbani & Kiyani, 2014).
Molecular Structure Analysis
The detailed molecular structure of chromene derivatives can be elucidated using crystallographic analysis, revealing information on bond lengths, angles, and overall molecular geometry which is crucial for understanding the reactivity and interaction of these molecules. For instance, the crystal and molecular structure of related compounds have been analyzed, showing specific arrangements that dictate their chemical behavior (Zugenmaier, 2013).
Chemical Reactions and Properties
Chromene derivatives participate in various chemical reactions, such as domino reactions, which can lead to the synthesis of complex molecules with specific functionalities. These reactions highlight the chemical versatility and potential for further functionalization of chromene compounds (Korotaev, Barkov, & Sosnovskikh, 2013).
Safety and Hazards
The safety and hazards associated with “7-[(pentafluorobenzyl)oxy]-3-(2-pyridinyl)-2H-chromen-2-one” are not specified in the search results. Sigma-Aldrich provides this compound to researchers but does not collect analytical data for this product . Therefore, users must assume responsibility to confirm product identity and/or purity .
Propiedades
IUPAC Name |
7-[(2,3,4,5,6-pentafluorophenyl)methoxy]-3-pyridin-2-ylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10F5NO3/c22-16-13(17(23)19(25)20(26)18(16)24)9-29-11-5-4-10-7-12(14-3-1-2-6-27-14)21(28)30-15(10)8-11/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESTVHJRVLGZMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC3=C(C=C(C=C3)OCC4=C(C(=C(C(=C4F)F)F)F)F)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H10F5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(pentafluorobenzyl)oxy]-3-(2-pyridinyl)-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B4762542.png)
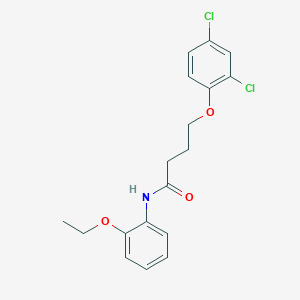
![2-{[5-[(2,6-dimethylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4762565.png)
![5-(2-fluorobenzylidene)-2-(4-isobutoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4762572.png)
![1-(2-chlorobenzyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4762575.png)
![2-(1-(4-methylbenzyl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4762587.png)
![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4762592.png)
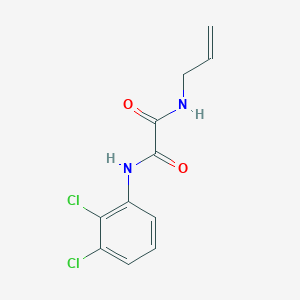
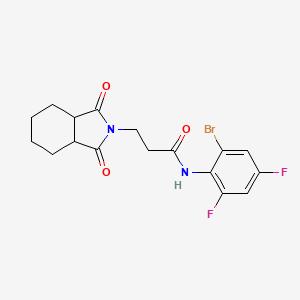

![8-chloro-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B4762621.png)
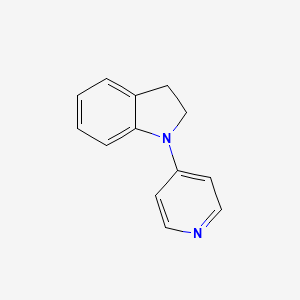
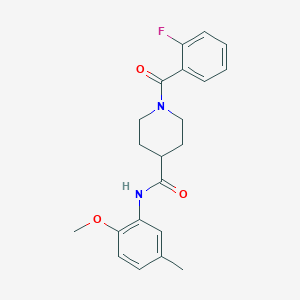
![N-(2,4-difluorophenyl)-2-[(4-methoxyphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4762635.png)